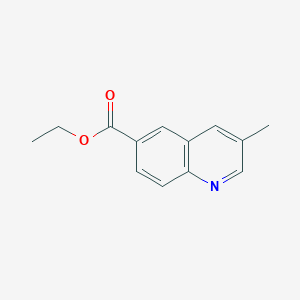
Ethyl 3-methyl-6-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-6-quinolinecarboxylate is an organic compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-6-quinolinecarboxylate can be synthesized through several methods. One common approach involves the Friedländer condensation reaction, where an o-aminoaryl ketone reacts with an α-methylene carbonyl compound under acidic or basic conditions . Another method involves the cyclization of appropriate precursors in the presence of catalysts like montmorillonite K-10 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedländer condensation reactions. These reactions are optimized for high yield and purity, often using recyclable catalysts and solvent-free conditions to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-6-quinolinecarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-6-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-quinolinecarboxylate: Similar in structure but lacks the methyl group at the 3-position.
Ethyl 2-oxoquinoline-3-carboxylate: Contains an oxo group at the 2-position, leading to different reactivity and applications.
Ethyl 2-chloroquinoline-3-carboxylate:
Uniqueness
Ethyl 3-methyl-6-quinolinecarboxylate is unique due to the presence of the methyl group at the 3-position, which influences its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
ethyl 3-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)10-4-5-12-11(7-10)6-9(2)8-14-12/h4-8H,3H2,1-2H3 |
Clave InChI |
WQXBDOYUQWQXAZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)N=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















